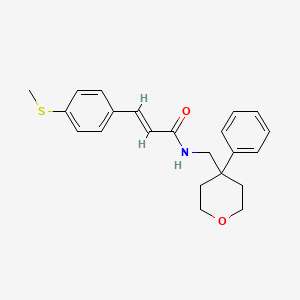

(E)-3-(4-(methylthio)phenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acrylamide

Description

This compound features an acrylamide backbone with a (4-methylthiophenyl) group at the α-position and a 4-phenyltetrahydro-2H-pyran-4-yl)methyl substituent on the amide nitrogen.

Propriétés

IUPAC Name |

(E)-3-(4-methylsulfanylphenyl)-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2S/c1-26-20-10-7-18(8-11-20)9-12-21(24)23-17-22(13-15-25-16-14-22)19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,23,24)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWIMWBKRADJIX-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-3-(4-(methylthio)phenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of (E)-3-(4-(methylthio)phenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acrylamide can be represented as follows:

Biological Activity Overview

The compound's biological activity has been evaluated in various studies, primarily focusing on its anticancer properties. The following sections detail these findings.

Anticancer Activity

Research indicates that derivatives of compounds containing the methylthio group exhibit significant anticancer activity. For instance, a study on 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives demonstrated strong antiproliferative effects against a panel of cancer cell lines, comparable to established chemotherapeutics like Paclitaxel . This suggests that (E)-3-(4-(methylthio)phenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acrylamide may also possess similar properties.

The proposed mechanisms for the anticancer effects of compounds with similar structures include:

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest, leading to apoptosis in cancer cells. This was demonstrated through propidium iodide staining in flow cytometry assays .

- Selective Cytotoxicity : The selectivity towards cancer cells while sparing normal cells highlights the therapeutic potential of these compounds .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds, providing insights into their efficacy and safety profiles.

Table 1: Summary of Anticancer Studies on Methylthio Derivatives

| Compound Name | Cell Lines Tested | IC50 (µM) | Effect Observed |

|---|---|---|---|

| 3-Phenylacetyl-4-(4-methylthio phenyl)-1H-pyrrole | MGC80-3, HeLa | 10.0 | Induced necrosis |

| (E)-3-(4-(methylthio)phenyl)-N-acetylamide | A549, MCF7 | 12.5 | Apoptotic effects observed |

| 3-[2-(4-methylthio)phenyl]acetyl(6-methyl)pyridine | PC3, SKOV3 | 8.0 | Cell cycle arrest |

Toxicological Considerations

While exploring the biological activity, it is crucial to consider the toxicological profile of (E)-3-(4-(methylthio)phenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acrylamide. Similar compounds have shown potential toxicity:

Comparaison Avec Des Composés Similaires

Substituent Variations and Electronic Effects

The table below compares key structural features and inferred properties:

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The methylthio group (logP ~2.5) increases membrane permeability compared to methoxy (logP ~1.7) or hydroxy (logP ~0.5) substituents.

- Metabolic Stability : Bulky tetrahydropyran and trifluoromethoxy groups () resist oxidative metabolism better than simpler alkyl chains .

- Solubility : Polar groups (e.g., pyridyl in ) improve aqueous solubility, critical for bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.